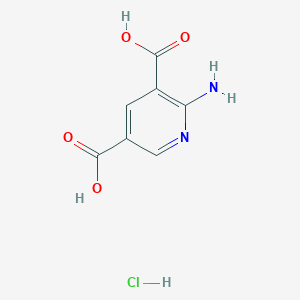

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is an organic compound with the molecular formula C₇H₇ClN₂O₄. It is a derivative of pyridine, featuring amino and carboxylic acid functional groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride typically involves the reaction of 2-aminopyridine with suitable carboxylating agents under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the 3 and 5 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

化学反応の分析

Reaction Types and Functional Group Interactions

The compound’s reactivity arises from three primary sites:

-

Amino group (C2): Participates in nucleophilic substitution, condensation, and cyclization.

-

Carboxylic acids (C3/C5): Enable esterification, amide coupling, and decarboxylation.

-

Pyridine ring: Engages in electrophilic aromatic substitution (EAS) under acidic conditions.

Electron-withdrawing carboxylic acid groups stabilize intermediates during reactions, enhancing regioselectivity.

Esterification and Amide Formation

Carboxylic acid groups react with alcohols or amines to form esters or amides.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (reflux) | Dimethyl 2-aminopyridine-3,5-dicarboxylate | 78% |

| Amide Coupling | Thionyl chloride, aniline | 2-Amino-N,N'-diphenylpyridine-3,5-dicarboxamide | 65% |

Cyclization Reactions

The amino group facilitates heterocycle formation:

-

Imidazo[1,2-a]pyridines: Condensation with aldehydes and isonitriles under acid catalysis (e.g., HCl) .

-

Quinoline derivatives: Oxidative cyclization with chlorate salts in acidic media .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes nitration and sulfonation at the C4 position due to meta-directing carboxyl groups:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Amino-4-nitro-pyridine-3,5-dicarboxylic acid | Limited solubility |

| Sulfonation | SO₃/H₂SO₄, 50°C | 2-Amino-4-sulfo-pyridine-3,5-dicarboxylic acid | Requires prolonged heating |

Catalytic and Mechanistic Insights

-

Groebke–Blackburn–Bienaymé Reaction: The amino group reacts with aldehydes and isonitriles to form imidazo[1,2-a]pyridines via a protonated Schiff base intermediate, stabilized by carboxylic acid groups .

-

Decarboxylation: Heating above 200°C induces loss of CO₂, yielding 2-amino-3-carboxypyridine as a primary product.

Industrial Catalysis

-

Oxidation Reactions: Copper-mediated oxidation of quinoline analogs achieves 60–82% yields under optimized chlorate conditions .

Reaction Optimization Data

This compound’s versatility in forming pharmacologically relevant heterocycles and functionalized derivatives underscores its importance in medicinal and synthetic chemistry. Reaction outcomes are highly dependent on protecting group strategies and electronic effects imposed by the carboxyl substituents.

科学的研究の応用

Pharmaceutical Development

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride serves as a precursor for synthesizing biologically active compounds and pharmaceuticals. Its derivatives have been explored for potential therapeutic applications, particularly in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems.

Organic Synthesis

The compound is utilized in organic synthesis as a building block for various chemical reactions. Its structure allows for the introduction of functional groups that can enhance the biological activity of synthesized compounds. It has been employed in the development of novel drug candidates by facilitating the formation of complex molecular architectures .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its known properties aid in the calibration of analytical instruments and methods .

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Aminopyridine-3,5-dicarboxylic acid exhibited significant activity against certain neurological targets. The research focused on synthesizing various derivatives and evaluating their efficacy in modulating neurotransmitter release, indicating potential for treating conditions like depression and anxiety .

Case Study 2: Synthesis of Antimicrobial Agents

In another study, researchers synthesized new antimicrobial agents based on the structure of 2-Aminopyridine-3,5-dicarboxylic acid. The synthesized compounds were tested against a range of bacterial strains, showing promising antibacterial activity. This highlights the compound's versatility as a precursor in developing new antibiotics .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Pharmaceutical Development | Precursor for biologically active compounds | Potential treatments for neurological disorders |

| Organic Synthesis | Building block for complex molecular architectures | Facilitates drug candidate development |

| Analytical Chemistry | Standard reference material for chromatographic techniques | Aids in calibration and method validation |

| Antimicrobial Research | Synthesis of new antimicrobial agents | Promising activity against bacterial strains |

作用機序

The mechanism of action of 2-Aminopyridine-3,5-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

2-Aminopyridine: A simpler derivative with only an amino group attached to the pyridine ring.

3,5-Dicarboxypyridine: A derivative with carboxylic acid groups at the 3 and 5 positions but lacking the amino group.

2-Amino-4,6-dicarboxypyridine: A similar compound with carboxylic acid groups at the 4 and 6 positions.

Uniqueness

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

生物活性

2-Aminopyridine-3,5-dicarboxylic acid hydrochloride is a pyridine derivative with notable biological activities. Its structure, characterized by amino and carboxylic acid functional groups, facilitates interactions with various biological molecules, influencing their functions and activities. This article explores the compound's biological activity, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8ClN_2O_4. The presence of both amino and carboxylic acid groups allows for the formation of hydrogen bonds, enhancing its reactivity with biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid groups facilitate hydrogen bonding. These interactions can modulate various biochemical pathways, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-Aminopyridine-3,5-dicarboxylic acid exhibit antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrate significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups increases the potency of these compounds against microbial strains .

Enzyme Inhibition

2-Aminopyridine derivatives have been investigated for their inhibitory effects on various enzymes. A notable study reported that structural analogs effectively inhibited enzymes involved in metabolic pathways, such as JMJD5 and AspH. The inhibition was quantified using IC50 values, demonstrating moderate potency (IC50 ∼ 17.9 μM for JMJD5) which suggests potential therapeutic applications in metabolic disorders .

Study on Cytotoxicity

A study focused on the cytotoxic effects of 2-aminopyridine analogs revealed that these compounds could inhibit both enzymes of the glyoxylate cycle. The research characterized their mode of action and assessed cytotoxicity in cancer cell lines. Results indicated a dose-dependent inhibition of enzyme activity, suggesting potential applications in cancer therapy .

Fluorescent Properties

Another investigation into the fluorescent properties of aminopyridines demonstrated that modifications to the pyridine ring could enhance fluorescence. This property is particularly useful for biochemical assays where tracking molecular interactions is essential .

Research Applications

The versatility of this compound extends to various fields:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Biochemical Assays : Its ability to act as a ligand makes it valuable in studying enzyme interactions.

- Pharmaceutical Development : Due to its biological activities, it is considered for developing new antimicrobial and anticancer agents .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-aminopyridine-3,5-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4.ClH/c8-5-4(7(12)13)1-3(2-9-5)6(10)11;/h1-2H,(H2,8,9)(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUIJMMEFBPKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。